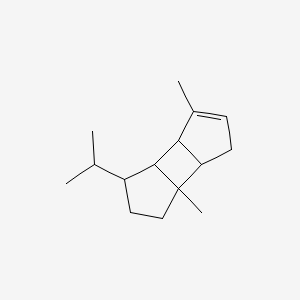
alpha-Bourbonene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Bourbonene, also known as Α-bourbonene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in common oregano and sweet bay. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a sesquiterpenoid.
Applications De Recherche Scientifique
Biological Activities
1. Antioxidant Properties
Alpha-Bourbonene exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for use in formulations aimed at reducing oxidative damage in biological systems .
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This property positions it as a potential anti-inflammatory agent in therapeutic applications .
3. Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce cytotoxicity in various cancer cell lines, suggesting its potential as a natural compound for cancer treatment .
Pharmaceutical Industry
This compound's biological activities make it a valuable compound in drug development. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders .
Case Study: Molecular Docking Studies
Molecular docking studies have revealed that this compound interacts favorably with several target proteins involved in disease pathways. For instance, it displayed high binding affinity to CYP21A2, indicating its potential role in modulating steroidogenesis .
Agriculture
Due to its antimicrobial properties, this compound can be utilized as a natural pesticide or fungicide. Its effectiveness against various plant pathogens makes it a sustainable alternative to synthetic chemicals.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.3 mg/mL |
| Fusarium oxysporum | 0.4 mg/mL |
Food Technology
In food preservation, this compound can be incorporated into packaging materials due to its antioxidant and antimicrobial properties, extending shelf life and enhancing food safety.
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
3,7-dimethyl-10-propan-2-yltricyclo[5.3.0.02,6]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h5,9,11-14H,6-8H2,1-4H3 |
Clé InChI |
FAIMMSRDTUMTQR-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C1C3C2(CCC3C(C)C)C |
SMILES canonique |
CC1=CCC2C1C3C2(CCC3C(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















